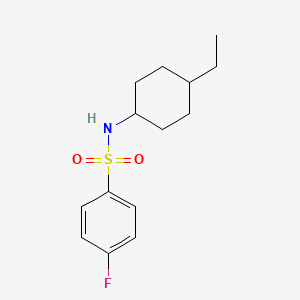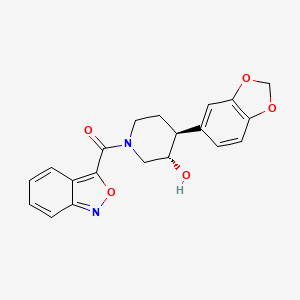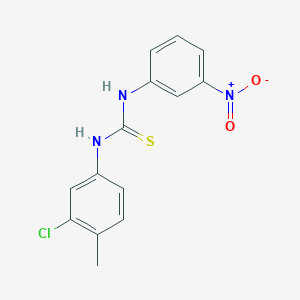
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to target the p53 pathway, which is a tumor suppressor pathway that is frequently mutated in various types of cancer. 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole binds to mutant p53 proteins and restores their wild-type conformation, leading to the activation of the p53 pathway and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. It does not exhibit significant toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole is its specificity for mutant p53 proteins, which makes it a promising candidate for cancer therapy. However, one limitation is that it has only been tested in preclinical studies and has not yet been tested in clinical trials.
Orientations Futures
For 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole include testing its efficacy in clinical trials, identifying biomarkers that predict response to 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole, and developing combination therapies that include 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole. Additionally, further research is needed to determine the optimal dosage and treatment schedule for 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole in cancer patients.
Applications De Recherche Scientifique
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to exhibit potent anti-cancer activity in preclinical studies. It has been tested in various cancer cell lines, including breast, prostate, ovarian, lung, and pancreatic cancer cells, and has shown to induce apoptosis and inhibit cell proliferation. 2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-(2-chloro-4,5-difluorophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2OS/c1-3-8-7(2)22-6-10(8)15-20-19-14(21-15)9-4-12(17)13(18)5-11(9)16/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJGSVAUUSZRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=CC(=C(C=C3Cl)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylamide](/img/structure/B4282165.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4282167.png)

![4-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4282185.png)
![methyl {[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4282204.png)
![methyl ({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4282207.png)


![methyl 2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4282228.png)
![methyl ({5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4282239.png)

![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4282259.png)
![2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4282272.png)
![ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4282278.png)